molecular formula C8H5BrF4O B8086933 (2-Bromo-1,1,2,2-tetrafluoroethoxy)benzene

(2-Bromo-1,1,2,2-tetrafluoroethoxy)benzene

Cat. No.: B8086933
M. Wt: 273.02 g/mol
InChI Key: YFJNDYLVUQFCOF-UHFFFAOYSA-N
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Description

(2-Bromo-1,1,2,2-tetrafluoroethoxy)benzene is an organic compound with the molecular formula C8H5BrF4O It is a derivative of benzene, where a bromine atom and a tetrafluoroethoxy group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-1,1,2,2-tetrafluoroethoxy)benzene typically involves the reaction of 2-bromo-phenol with 1,1,2,2-tetrafluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage. The general reaction scheme is as follows:

2-Bromo-phenol+1,1,2,2-tetrafluoroethanolK2CO3,RefluxThis compound\text{2-Bromo-phenol} + \text{1,1,2,2-tetrafluoroethanol} \xrightarrow{\text{K}_2\text{CO}_3, \text{Reflux}} \text{this compound} 2-Bromo-phenol+1,1,2,2-tetrafluoroethanolK2​CO3​,Reflux​this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-1,1,2,2-tetrafluoroethoxy)benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of hydrogenated benzene derivatives.

Scientific Research Applications

Chemistry

(2-Bromo-1,1,2,2-tetrafluoroethoxy)benzene is used as a building block in organic synthesis, particularly in the preparation of fluorinated aromatic compounds

Biology and Medicine

In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (2-Bromo-1,1,2,2-tetrafluoroethoxy)benzene depends on its specific application. In organic synthesis, it acts as an electrophile in nucleophilic substitution reactions. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through the formation of covalent or non-covalent bonds.

Comparison with Similar Compounds

Similar Compounds

    (1,1,2,2-Tetrafluoroethoxy)benzene: Lacks the bromine atom, resulting in different reactivity and applications.

    (2-Chloro-1,1,2,2-tetrafluoroethoxy)benzene: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior.

    (2-Fluoro-1,1,2,2-tetrafluoroethoxy)benzene:

Uniqueness

(2-Bromo-1,1,2,2-tetrafluoroethoxy)benzene is unique due to the presence of both bromine and tetrafluoroethoxy groups, which impart distinct chemical properties and reactivity. The combination of these functional groups makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4O/c9-7(10,11)8(12,13)14-6-4-2-1-3-5-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJNDYLVUQFCOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(C(F)(F)Br)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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